GRL0617
CAS No.: 1093070-16-6
VCID: VC0529245
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Mechanism of ActionGRL0617 functions as a noncovalent inhibitor of the PLpro enzyme by binding to its active site. PLpro plays a dual role in coronavirus biology:
By inhibiting PLpro, GRL0617 disrupts both viral replication and immune evasion mechanisms, making it a potent antiviral agent. Metabolic PathwaysIn vitro studies using human liver microsomes (HLMs) have revealed the following metabolic characteristics of GRL0617:
Enzymatic ContributionsThe primary enzymes involved in GRL0617 metabolism are CYP3A4, CYP3A5, and CYP2D6. CYP3A4 plays the dominant role in hydroxylation and desaturation reactions. Table 2: Enzyme Contributions to GRL0617 Metabolism
Half-LifeThe half-life of GRL0617 in NADPH-dependent metabolism is approximately 26.4 minutes, while NADPH + UDPGA-dependent metabolism extends it to 29.5 minutes. Inhibitory Effects on Cytochrome P450 EnzymesGRL0617 exhibits inhibitory effects on several CYP isoforms:
These findings suggest potential drug-drug interaction risks when co-administered with substrates of these enzymes. Toxicity and Safety ConcernsPreclinical studies have raised concerns about the potential toxicity of GRL0617:
Applications in Drug DevelopmentGRL0617 serves as a lead compound for developing antiviral therapies targeting coronaviruses. Its structure has inspired numerous derivatives with improved potency and metabolic stability. |
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CAS No. | 1093070-16-6 | ||||||||||||
Product Name | GRL0617 | ||||||||||||
Molecular Formula | C20H20N2O | ||||||||||||
Molecular Weight | 304.4 g/mol | ||||||||||||
IUPAC Name | 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | ||||||||||||
Standard InChI | InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1 | ||||||||||||
Standard InChIKey | UVERBUNNCOKGNZ-CQSZACIVSA-N | ||||||||||||
Isomeric SMILES | CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 | ||||||||||||
SMILES | CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 | ||||||||||||
Canonical SMILES | CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 | ||||||||||||
Appearance | Solid powder | ||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||
Shelf Life | >3 years if stored properly | ||||||||||||
Solubility | Soluble in DMSO | ||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||
Synonyms | GRL0617; GRL 0617; GRL0617 | ||||||||||||
Reference | 1: Chaudhuri R, Tang S, Zhao G, Lu H, Case DA, Johnson ME. Comparison of SARS and NL63 papain-like protease binding sites and binding site dynamics: inhibitor design implications. J Mol Biol. 2011 Nov 25;414(2):272-88. doi: 10.1016/j.jmb.2011.09.030. Epub 2011 Sep 29. PubMed PMID: 22004941; PubMed Central PMCID: PMC3397151. 2: Ratia K, Pegan S, Takayama J, Sleeman K, Coughlin M, Baliji S, Chaudhuri R, Fu W, Prabhakar BS, Johnson ME, Baker SC, Ghosh AK, Mesecar AD. A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication. Proc Natl Acad Sci U S A. 2008 Oct 21;105(42):16119-24. doi:10.1073/pnas.0805240105. Epub 2008 Oct 13. PubMed PMID: 18852458; PubMed Central PMCID: PMC2571001. 3: Nathan J. SchauerRobert S. MaginXiaoxi LiuLaura M. DohertySara J. Buhrlage* Advances in Discovering Deubiquitinating Enzyme (DUB) Inhibitors. Journal of Medicinal Chemistry, Articles ASAP (Perspective). Publication Date (Web):November 4, 2019DOI: 10.1021/acs.jmedchem.9b01138. | ||||||||||||
PubChem Compound | 24941262 | ||||||||||||
Last Modified | Aug 15 2023 |
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